9,9-Diheptylfluorene-2,7-diboronic acid
Overview
Description
9,9-Diheptylfluorene-2,7-diboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of two boronic acid groups attached to the fluorene core, which is further substituted with heptyl groups at the 9,9-positions. This compound is of significant interest in the field of organic electronics and materials science due to its unique structural and electronic properties.
Mechanism of Action
Target of Action
It’s known that this compound is used as a reactant in the synthesis of various materials .
Mode of Action
9,9-Diheptylfluorene-2,7-diboronic acid interacts with its targets through chemical reactions. It’s used as a reactant in the synthesis of hyperbranched conjugated conductive copolymers by Pd-catalyzed Suzuki-Miyaura cross-coupling (SMC) copolymerization reaction with different dibromoarenes .
Biochemical Pathways
It’s used in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it’s used in. For instance, it’s used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For example, its use in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions would require specific conditions for optimal efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Diheptylfluorene-2,7-diboronic acid typically involves the following steps:
Bromination of Fluorene: The starting material, fluorene, is brominated at the 2,7-positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Heptylation: The brominated fluorene is then subjected to a Grignard reaction with heptyl magnesium bromide to introduce the heptyl groups at the 9,9-positions.
Borylation: The final step involves the conversion of the brominated, heptylated fluorene to the boronic acid derivative using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9,9-Diheptylfluorene-2,7-diboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Substitution: The heptyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Scientific Research Applications
9,9-Diheptylfluorene-2,7-diboronic acid has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the design of sensors for detecting various analytes due to its boronic acid functionality.
Medicinal Chemistry:
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dioctylfluorene-2,7-diboronic acid
- 9,9-Dihexylfluorene-2,7-diboronic acid
- 9,9-Didodecylfluorene-2,7-diboronic acid
Uniqueness
9,9-Diheptylfluorene-2,7-diboronic acid is unique due to its specific heptyl substitution, which imparts distinct solubility and electronic properties compared to its analogs. The heptyl groups provide an optimal balance between solubility and electronic performance, making it a valuable compound for various applications in organic electronics and materials science.
Properties
IUPAC Name |
(7-borono-9,9-diheptylfluoren-2-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40B2O4/c1-3-5-7-9-11-17-27(18-12-10-8-6-4-2)25-19-21(28(30)31)13-15-23(25)24-16-14-22(29(32)33)20-26(24)27/h13-16,19-20,30-33H,3-12,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRULSQSPSECSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCC)CCCCCCC)C=C(C=C3)B(O)O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40B2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674671 | |
Record name | (9,9-Diheptyl-9H-fluorene-2,7-diyl)diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916336-19-1 | |
Record name | (9,9-Diheptyl-9H-fluorene-2,7-diyl)diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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